Ethyl 2-amino-4,4-difluorohexanoate
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Overview
Description
Ethyl 2-amino-4,4-difluorohexanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the fourth carbon of the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,4-difluorohexanoate typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,4-difluorohexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydrazones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydroxylamine or hydrazine under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Ethyl 2-amino-4,4-difluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,4-difluorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluorohexanoate: Similar structure but lacks the amino group.
Methyl 2-amino-4,5-difluorobenzoate: Contains a benzene ring instead of a hexanoate chain.
Uniqueness
Ethyl 2-amino-4,4-difluorohexanoate is unique due to the presence of both an amino group and two fluorine atoms on the same carbon, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15F2NO2 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-amino-4,4-difluorohexanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-3-8(9,10)5-6(11)7(12)13-4-2/h6H,3-5,11H2,1-2H3 |
InChI Key |
AEJHUJMVAICDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)OCC)N)(F)F |
Origin of Product |
United States |
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